2,3-Dibromo-benzonitrile
Overview
Description
“2,3-Dibromo-benzonitrile” is a chemical compound with the molecular formula C7H3Br2N12. It is a derivative of benzonitrile, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring3.
Synthesis Analysis
While specific synthesis methods for “2,3-Dibromo-benzonitrile” were not found, there are general methods for the synthesis of similar compounds. For instance, a four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole4.
Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-benzonitrile” consists of a benzene ring with two bromine atoms and a nitrile group attached2. The InChI code for this compound is 1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
2.
Chemical Reactions Analysis
Specific chemical reactions involving “2,3-Dibromo-benzonitrile” were not found. However, similar compounds like anilines have been involved in Pd(II)-catalyzed meta-C–H bromination5.
Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dibromo-benzonitrile” is 260.91 g/mol2. It has a topological polar surface area of 23.8 Ų2. The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 12.
Scientific Research Applications
Synthesis and Chemical Transformation
2,3-Dibromo-benzonitrile serves as a precursor in various chemical syntheses and transformations. For instance, it can undergo electrochemical oxidation in aqueous sulfuric acid solutions, demonstrating the compound's utility in electrochemical studies and its potential role in developing new synthetic pathways or materials (S. Arias & E. Brillas, 1985). Furthermore, its chemical structure makes it a candidate for exploring reactions under specific conditions, such as those facilitated by Montmorillonite clay, which can convert related benzonitrile compounds into amides, showcasing its versatility in organic synthesis (A. Wali et al., 1998).
Catalysis and Material Science
2,3-Dibromo-benzonitrile could be involved in studies focusing on catalysis and the development of new materials. For example, research on ruthenium-catalyzed hydrogenation of nitriles to amines may provide insights into utilizing 2,3-dibromo-benzonitrile in similar transformations, enhancing our understanding of catalytic processes and contributing to the field of sustainable chemistry (R. Reguillo et al., 2010). Additionally, the study on multi-metal incorporation into 2D conductive metal-organic frameworks for electrocatalytic applications suggests potential uses of 2,3-dibromo-benzonitrile in creating advanced materials for energy conversion and storage (Ying Wang et al., 2020).
Environmental and Biological Applications
Though not directly related to 2,3-dibromo-benzonitrile, studies on the microbial degradation of benzonitrile herbicides and the environmental fate of these compounds highlight the broader context of benzonitrile derivatives in environmental science. Understanding the degradation pathways and the microorganisms involved could inform the environmental management of benzonitrile-related compounds (M. Holtze et al., 2008). This knowledge could potentially be applied to assess the environmental impact of 2,3-dibromo-benzonitrile and its derivatives.
Photocatalysis and Organic Synthesis
The exploration of photocarboxylation of benzylic C–H bonds indicates the growing interest in utilizing photocatalytic methods for carbon-hydrogen bond activation, which could potentially be applied to molecules like 2,3-dibromo-benzonitrile for synthesizing carboxylic acids from readily available organic compounds in a sustainable manner (Qing-Yuan Meng et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for “2,3-Dibromo-benzonitrile” were not found, similar compounds have been studied for their electronic structure and delocalization8.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2,3-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQRNDXVYOQXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467527 | |
Record name | 2,3-Dibromo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-benzonitrile | |
CAS RN |
34362-24-8 | |
Record name | 2,3-Dibromo-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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